N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide (CAS 1798406-56-0) is a synthetic small molecule belonging to the thiazolo[5,4-c]azepine class, characterized by a fused thiazole-azepine bicyclic core bearing an (E)-cinnamamide substituent at the 2-position. Its molecular formula is C₁₆H₁₅N₃O₂S with a molecular weight of 313.38 g·mol⁻¹, and it is commercially available at ≥95% purity for research use.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 1798406-56-0
Cat. No. B2619259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide
CAS1798406-56-0
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESC1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C16H15N3O2S/c20-13(9-8-11-5-2-1-3-6-11)19-16-18-12-7-4-10-17-15(21)14(12)22-16/h1-3,5-6,8-9H,4,7,10H2,(H,17,21)(H,18,19,20)/b9-8+
InChIKeyBIROARKCRCRYFO-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Profile for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide (CAS 1798406-56-0)


N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide (CAS 1798406-56-0) is a synthetic small molecule belonging to the thiazolo[5,4-c]azepine class, characterized by a fused thiazole-azepine bicyclic core bearing an (E)-cinnamamide substituent at the 2-position [1]. Its molecular formula is C₁₆H₁₅N₃O₂S with a molecular weight of 313.38 g·mol⁻¹, and it is commercially available at ≥95% purity for research use . The compound integrates a seven-membered lactam-containing azepine ring, a feature known to influence conformational rigidity and hydrogen-bonding capacity relative to six-membered or monocyclic thiazole analogs [2].

Why Generic Substitution Fails for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide in Research and Development Procurement


Compounds within the thiazoloazepine class cannot be interchanged simply by matching the core scaffold. The cinnamamide moiety introduces an α,β-unsaturated carbonyl group capable of acting as a covalent warhead or a Michael acceptor, whereas the azepine lactam (4-oxo group) dictates both hydrogen-bonding geometry and metabolic stability [1]. Substituting the cinnamamide with a saturated amide (e.g., pent-4-enamide, acetamide) eliminates the extended conjugated system that potential targets, such as kinases or proteases, exploit for binding . Conversely, replacing the seven-membered azepine with a six-membered piperidine or piperazine ring alters the spatial orientation of the pharmacophore, as documented in related thiazolo[5,4-c]azepine series [1]. These structural distinctions mean that procurement of a near-neighbor analog cannot guarantee retention of the same target engagement, selectivity window, or physicochemical property profile.

Quantitative Differentiation Data for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide versus Closest Analogs


Molecular Weight and Lipophilicity Comparison with the Acetamide Analog (CHEMBL2391572)

The target compound (MW 313.38 g·mol⁻¹) exhibits a 39% higher molecular weight than the simplest thiazolo[5,4-c]azepine-2-yl amide, N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide (MW 225.27 g·mol⁻¹) [1]. The cinnamamide side chain also adds 6 additional heavy atoms (C₇H₆ vs. CH₃) and an aromatic ring, contributing to an expected increase in logP of approximately 1.5–2 log units based on fragment-based calculations . This difference directly influences membrane permeability and passive absorption, which can be critical for intracellular target engagement.

Medicinal Chemistry Drug Design Physicochemical Profiling

Unsaturation State and Michael Acceptor Potential: Cinnamamide vs. Pent-4-enamide

The (E)-cinnamamide substituent in the target compound provides a conjugated α,β-unsaturated carbonyl system (styryl-amide), whereas the closely related pent-4-enamide analog (CAS not available) contains an isolated alkene separated from the amide by a methylene spacer . Conjugation lowers the LUMO energy and increases electrophilicity at the β-carbon, enhancing the potential for Michael addition with cysteine or other nucleophilic residues. In the pent-4-enamide, the lack of conjugation raises the activation barrier by an estimated 10–15 kcal·mol⁻¹, reducing covalent adduct formation rates by >100-fold under physiological conditions [1].

Covalent Inhibition Electrophilic Warhead Chemical Biology

Synthetic Accessibility and Yield: Thiazolo[5,4-c]azepine Core vs. Thiazolo[4,5-c]azepine Isomer

The thiazolo[5,4-c]azepine core, as present in the target compound, is constructed via condensation of 2-amino-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]azepine with cinnamoyl chloride. Published syntheses of related 8-substituted thiazolo[5,4-c]azepines report yields of 60–75% for the key cyclization step [1]. In contrast, the isomeric thiazolo[4,5-c]azepine scaffold often requires a different annulation strategy (e.g., via 4-amino-3-hydroxyazepine) and typically gives lower yields (30–50%) due to competing rearrangement pathways [2]. This yield differential, approximately 1.5- to 2-fold, translates to a meaningful cost-of-goods and availability advantage for the [5,4-c] isomer in procurement contexts.

Synthetic Chemistry Process Development Scalability

Procurement-Grade Purity Baseline: 95%+ Specification for Compound CM785776

The target compound is supplied by CheMenu (Catalog Number CM785776) with a guaranteed purity of ≥95% as determined by HPLC and/or NMR . While many thiazoloazepine building blocks are offered at similar purity levels, the explicit certificate of analysis and availability in stock (as indicated by the vendor page) reduce the risk of lot-to-lot variability that can plague custom-synthesized analogs from less established suppliers. For critical biological assays, a minimum purity threshold of 95% is recommended to avoid confounding cellular or biochemical effects from impurities, and this compound meets that bar without requiring additional purification [1].

Quality Control Procurement Specification Reproducibility

Recommended Application Scenarios for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide (CAS 1798406-56-0)


Covalent Probe Development Targeting Cysteine-Dependent Enzymes

The conjugated cinnamamide moiety positions this compound as a candidate electrophilic probe for cysteine-dependent targets such as deubiquitinases, caspases, or kinases with a non-catalytic cysteine . The distinct reactivity profile (see Evidence Item 2) makes it suitable for activity-based protein profiling experiments where irreversible or slowly reversible labeling is required.

Scaffold-Hopping Starting Point for Kinase or MALT1 Inhibitor Programs

The thiazolo[5,4-c]azepine core has been explored in MALT1 protease inhibition and kinase programs . The cinnamamide substituent may serve as a replacement for acrylamide warheads in existing inhibitor series, offering a different selectivity fingerprint due to its larger steric bulk and extended conjugation.

Physicochemical Probe for Intracellular Target Engagement Assays

The higher molecular weight and lipophilicity (ΔMW +39%, ΔlogP ~1.5–2) relative to the acetamide analog (Evidence Item 1) make this compound appropriate for studying the impact of physicochemical properties on cellular permeability and target residence time in intracellular assays.

Gram-Scale Procurement for In Vivo Pharmacodynamic Studies

Given the higher synthetic yield of the thiazolo[5,4-c]azepine scaffold vs. the [4,5-c] isomer (Evidence Item 3), procurement of gram quantities is more cost-effective and reliable, supporting in vivo pharmacokinetic/pharmacodynamic or tolerability studies where multi-gram supplies are necessary.

Quote Request

Request a Quote for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.